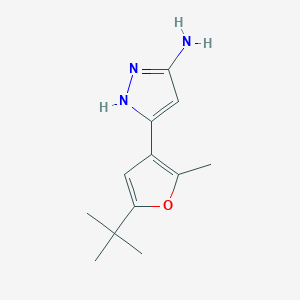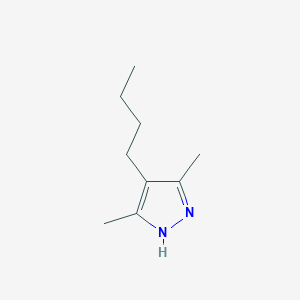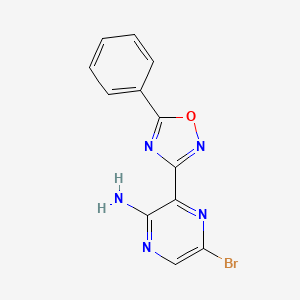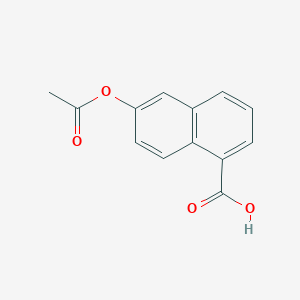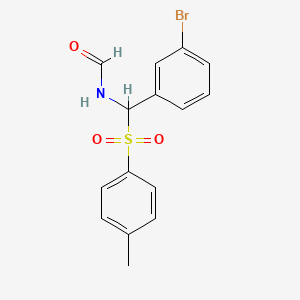
N-((3-bromophenyl)(tosyl)methyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-((3-bromophenyl)(tosyl)methyl)formamide is an organic compound that features a bromophenyl group, a tosyl group, and a formamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-bromophenyl)(tosyl)methyl)formamide typically involves the reaction of 3-bromobenzaldehyde with p-toluenesulfonamide in the presence of a formylating agent. One common method involves the use of formic acid and acetic anhydride as the formylating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
N-((3-bromophenyl)(tosyl)methyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The formamide group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The formamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the formamide group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
科学的研究の応用
N-((3-bromophenyl)(tosyl)methyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formamide derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-((3-bromophenyl)(tosyl)methyl)formamide involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the formamide group can undergo nucleophilic attack. The tosyl group acts as a protecting group, stabilizing the molecule during reactions.
類似化合物との比較
Similar Compounds
N-(3-bromophenyl)formamide: Lacks the tosyl group, making it less stable in certain reactions.
N-(tosylmethyl)formamide: Lacks the bromophenyl group, reducing its reactivity in electrophilic aromatic substitution.
N-(3-bromophenyl)(methyl)formamide: Lacks the tosyl group, affecting its stability and reactivity.
Uniqueness
N-((3-bromophenyl)(tosyl)methyl)formamide is unique due to the presence of both the bromophenyl and tosyl groups, which confer specific reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
特性
分子式 |
C15H14BrNO3S |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
N-[(3-bromophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-5-7-14(8-6-11)21(19,20)15(17-10-18)12-3-2-4-13(16)9-12/h2-10,15H,1H3,(H,17,18) |
InChIキー |
MYHHJYYHFSGQBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)NC=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
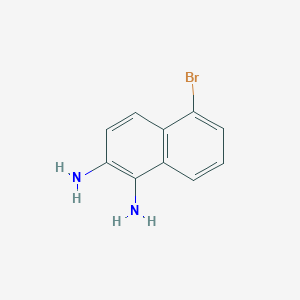
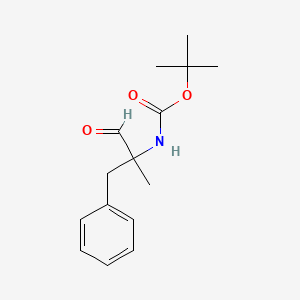
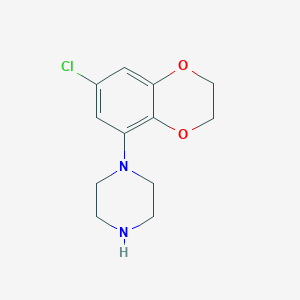
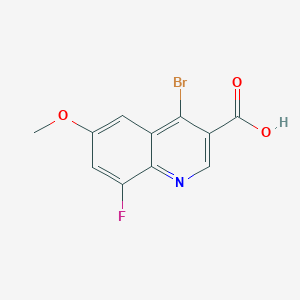
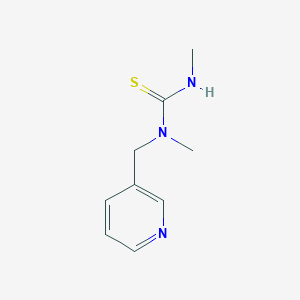
![3-Methylbenzo[b]thiophene-6-carboxylic acid methyl ester](/img/structure/B8390182.png)
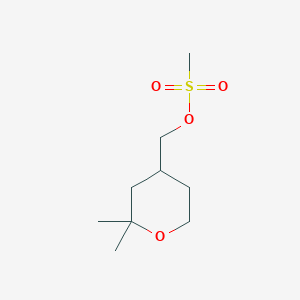
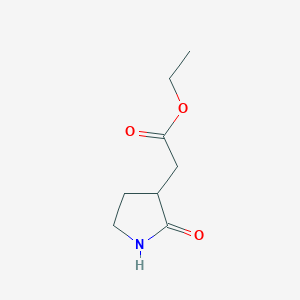
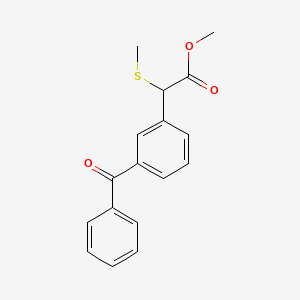
![1-methyl-3-naphthalen-2-yl-6-pyrrolidin-3-yl-1H-[4,4']bipyridinyl-2-one](/img/structure/B8390219.png)
